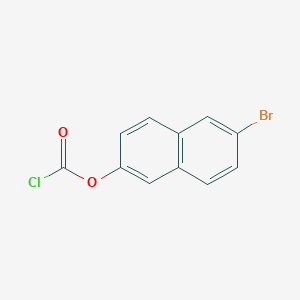
6-Bromo-2-naphthyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-naphthyl Chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a chloroformate group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed:
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Biaryl Compounds: Formed through coupling reactions
Aplicaciones Científicas De Investigación
6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
6-Bromo-2-naphthol: Shares the same naphthalene core with a bromine substituent but lacks the chloroformate group.
2-Naphthyl Chloroformate: Contains the chloroformate group but lacks the bromine substituent.
Uniqueness: 6-Bromo-2-naphthyl Chloroformate is unique due to the presence of both the bromine atom and the chloroformate group, which imparts distinct reactivity and versatility in chemical transformations.
Propiedades
Fórmula molecular |
C11H6BrClO2 |
|---|---|
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
(6-bromonaphthalen-2-yl) carbonochloridate |
InChI |
InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H |
Clave InChI |
JZFOXVDBDNQXHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















